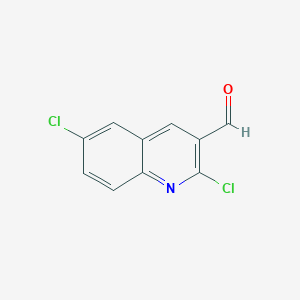

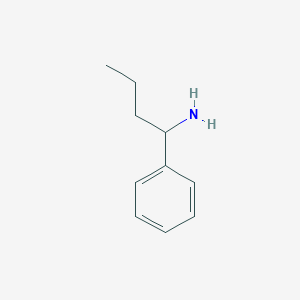

1-Phenylbutan-1-amine

Overview

Description

1-Phenylbutan-1-amine is a member of amphetamines . It is an amphetamine characterized by having an ethyl group in the alpha position .

Synthesis Analysis

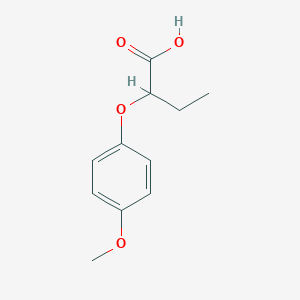

The synthesis of this compound involves the use of triethylamine and acetanilide as additives in the transesterification of (±)-1 . Both the basic character of the amine and its structural nature could be responsible for the enantioselectivity differences observed between the transesterification and aminolysis reactions .

Molecular Structure Analysis

The molecular formula of this compound is C10H15N . The InChI code is InChI=1S/C10H15N/c1-2-6-10 (11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3 . The Canonical SMILES is CCCC (C1=CC=CC=C1)N .

Chemical Reactions Analysis

The chemical reactions of this compound involve the use of triethylamine and acetanilide as additives in the transesterification of (±)-1 . The basic character of the amine and its structural nature could be responsible for the enantioselectivity differences observed between the transesterification and aminolysis reactions .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 149.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 3 . The Exact Mass is 149.120449483 g/mol . The Monoisotopic Mass is 149.120449483 g/mol . The Topological Polar Surface Area is 26 Ų .

Scientific Research Applications

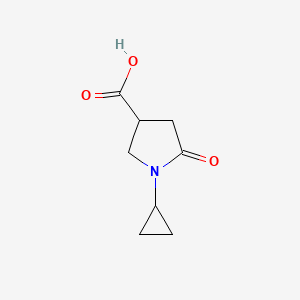

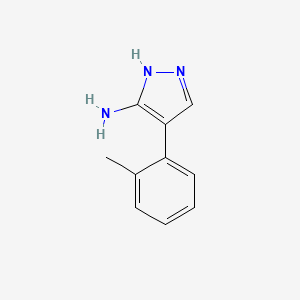

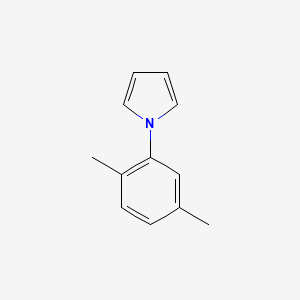

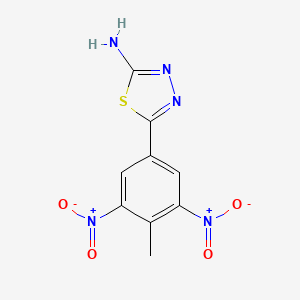

Synthetic Intermediate

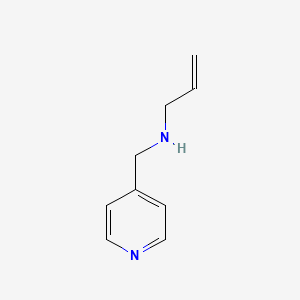

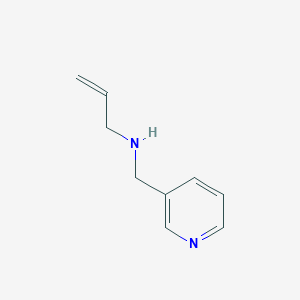

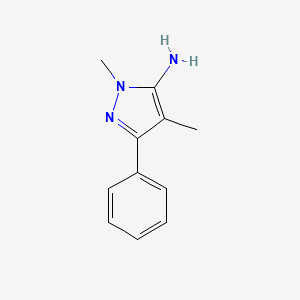

1-Phenylbutan-1-amine serves as an intermediate in the synthesis of biologically active molecules. For instance, it's used in creating substituted triazoles, aminothiazoles, and a neurokinin antagonist, showcasing its utility in medicinal chemistry. Its chiral form is particularly valuable as a resolving agent due to its ability to separate enantiomers, a crucial process in creating drugs with desired biological activities. Innovative synthetic routes to this compound have been developed to enhance its accessibility and efficiency in research applications (L. Nagarapu et al., 2009).

Catalysis and Ligand Synthesis

In the realm of catalysis, this compound derivatives are employed in forming chiral-at-metal complexes, demonstrating the compound's role in developing asymmetric synthesis methods. These complexes are crucial in various catalytic reactions, including those used in pharmaceutical and fine chemical syntheses, where controlling the stereochemistry of the resulting products is essential (P. Pinto et al., 2004).

Enzymatic Resolution

The compound is also subjected to enzymatic resolution processes to obtain enantiomerically pure forms. These processes highlight the importance of this compound in studying and applying biocatalysis, which offers a greener alternative to traditional chemical synthesis by using enzymes to achieve high selectivity under mild conditions (Eduardo García-Urdiales et al., 2001).

Material Science

In material science, derivatives of this compound are used in preparing novel ligands and coordination compounds, contributing to the development of materials with specific optical, electronic, or catalytic properties. These materials find applications in various fields, including electronics, photonics, and as catalysts in chemical reactions (A. Dawood et al., 2018).

Mechanism of Action

Target of Action

1-Phenylbutan-1-amine, also known as 4-Phenylbutylamine, is an experimental compound It’s structurally similar to phenylbutylamines, a class of compounds that typically interact with various receptors in the central nervous system .

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural similarity to phenylbutylamines, it may interact with its targets in a similar manner. Phenylbutylamines often act as agonists or antagonists at their target receptors, modulating the receptor’s activity and triggering downstream effects .

Biochemical Pathways

Phenylbutylamines, in general, can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s bioavailability, half-life, volume of distribution, and clearance rate are yet to be determined .

Result of Action

As an experimental compound, its effects are likely subject to ongoing research .

Safety and Hazards

1-Phenylbutan-1-amine should be handled with care to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Exposure should be avoided and special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Trace amine-associated receptor 1 (TAAR-1) modulators, which include 1-Phenylbutan-1-amine, are under active study as treatments for schizophrenia . The antipsychotic mechanism of action of TAAR-1-modulating compounds is unknown, but interactions with the dopaminergic, glutamatergic, and serotonergic systems are suggested by preclinical studies .

Biochemical Analysis

Biochemical Properties

1-Phenylbutan-1-amine plays a significant role in biochemical reactions, particularly as a stimulant. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the norepinephrine transporter, where this compound acts as a selective norepinephrine releasing agent . This interaction leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, this compound has been shown to interact with trace amine-associated receptor 1 (TAAR1), which modulates monoamine neurotransmission .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It primarily affects cells in the nervous system by increasing the release of norepinephrine, which in turn activates adrenergic receptors . This activation can lead to changes in gene expression related to neurotransmitter synthesis and degradation. Furthermore, this compound has been observed to alter cellular metabolism by increasing the rate of glycolysis and oxidative phosphorylation, providing more energy for cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the norepinephrine transporter, inhibiting its reuptake function and leading to an accumulation of norepinephrine in the synaptic cleft . This binding interaction enhances neurotransmission and stimulates adrenergic receptors. Additionally, this compound can inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines, further increasing the levels of neurotransmitters . These molecular interactions result in heightened neuronal activity and altered gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature but can degrade under extreme conditions . Short-term exposure to this compound leads to immediate increases in norepinephrine levels and enhanced cellular activity. Prolonged exposure can result in desensitization of adrenergic receptors and a decrease in cellular responsiveness . Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound acts as a mild stimulant, increasing locomotor activity and alertness . At higher doses, it can induce hyperactivity, anxiety, and even neurotoxicity . Threshold effects have been observed, where a specific dosage range produces maximal stimulant effects without adverse outcomes. Toxic effects at high doses include oxidative stress, neuronal damage, and alterations in neurotransmitter levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution within cells. Additionally, this compound can accumulate in certain tissues, such as the brain and liver, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It can also be found in the Golgi apparatus, where it may influence protein processing and trafficking . Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific cellular compartments .

Properties

IUPAC Name |

1-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOXKVFLASIOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394072 | |

| Record name | 1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-19-7 | |

| Record name | 1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Phenylbutyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can transaminases be used to synthesize (S)-1-Phenylbutan-1-amine?

A1: Yes, the research demonstrates the successful use of the engineered transaminase variant Cv-ATA L59A for the asymmetric synthesis of (S)-1-Phenylbutan-1-amine. [] This enzyme exhibits good tolerance to high concentrations of isopropylamine, facilitating the production of (S)-1-Phenylbutan-1-amine in enantiomerically pure form (> 99% ee). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)

![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)